molecular formula C25H36O4 B099728 16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone CAS No. 19304-29-1

16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone

Cat. No. B099728
CAS RN: 19304-29-1
M. Wt: 400.5 g/mol
InChI Key: YWMWIAVBBQGFEY-MTJPYDJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone, also known as Isonipregnant, is a synthetic progestin that has been extensively studied in the field of reproductive biology. It was first synthesized in 1956 and has since been used in various scientific research applications due to its unique properties and mechanism of action.

Scientific Research Applications

  • Protein Binding and Progestogenic Activity : A study by Smirnov et al. (2001) explored the binding of 6alpha-methyl-16alpha,17alpha-cyclohexanoprogesterone to rat serum proteins, revealing specific binding characterized by a dissociation constant (Kd) of 0.36 +/- 0.10 microM. This interaction suggested that the serum protein could prolong the retention of this compound in the bloodstream, potentially enhancing its progestagenic activity Smirnov et al., 2001.

  • Breast Tumor Imaging and Radiotherapy : Dong Zhou et al. (2008) evaluated a bromine-76-labeled progestin 16alpha,17alpha-dioxolane for breast tumor imaging and radiotherapy. Their research involved synthesizing the compound and studying its biodistribution and metabolic stability in rats. This study underscores the potential of modified progestins in diagnostic imaging and targeted radiotherapy for PR-positive breast tumors Dong Zhou et al., 2008.

  • Biological Significance of Metabolites : The work by Hampl and Stárka (2000) on 16alpha-hydroxydehydroepiandrosterone, a metabolite related to 16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone, discusses its role as a precursor to fetal estrogens and its association with the risk of cancer and autoimmune diseases. This study provides insight into the biological implications of specific steroid metabolites Hampl and Stárka, 2000.

  • Antiprogestagen Activity : Research by Kareva et al. (2001) on 5H-progesterone metabolites and analogs, including 16alpha,17alpha-cyclohexane-5H-pregnan-3,20-diones, revealed their antiprogestin activity, tested on rats. Such studies contribute to understanding the therapeutic potential and mechanisms of steroid hormone analogs Kareva et al., 2001.

properties

CAS RN

19304-29-1

Product Name

16alpha,17-Isopropylidenedioxy-6alpha-methylprogesterone

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(1R,2S,4R,8S,9S,12S,13R,19S)-8-acetyl-6,6,9,13,19-pentamethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C25H36O4/c1-14-11-17-18(23(5)9-7-16(27)12-19(14)23)8-10-24(6)20(17)13-21-25(24,15(2)26)29-22(3,4)28-21/h12,14,17-18,20-21H,7-11,13H2,1-6H3/t14-,17+,18-,20-,21+,23+,24-,25+/m0/s1

InChI Key

YWMWIAVBBQGFEY-MTJPYDJLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(OC(O4)(C)C)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C

SMILES

CC1CC2C(CCC3(C2CC4C3(OC(O4)(C)C)C(=O)C)C)C5(C1=CC(=O)CC5)C

Canonical SMILES

CC1CC2C(CCC3(C2CC4C3(OC(O4)(C)C)C(=O)C)C)C5(C1=CC(=O)CC5)C

Other CAS RN

19304-29-1

synonyms

16-.alpha., 17-dihydroxy-6-.alpha.-methylpregn-4-ene-3,20-dione, cycli c acetal with acetone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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